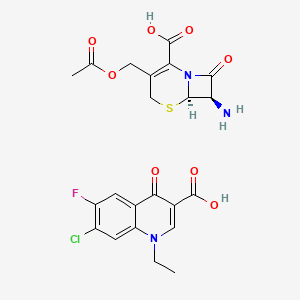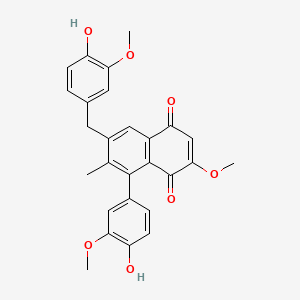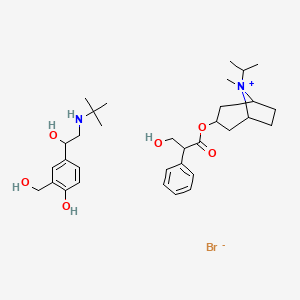
4-Chloropyrrolo(2,3-d)pyrimidine-2',3'-dideoxyribofuranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloropyrrolo(2,3-d)pyrimidine-2’,3’-dideoxyribofuranoside is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system with a chlorine atom at the 4-position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloropyrrolo(2,3-d)pyrimidine-2’,3’-dideoxyribofuranoside typically involves multi-step organic reactions. One common method includes the following steps :
Starting Materials: Ethyl cyanoacetate, thiourea, caustic alcohol, 2-chloroacetaldehyde, and sodium acetate.
Solvents: Alcohol, ammonia water, water, and phosphorus oxychloride.
Catalysts: Active nickel.
Industrial Production Methods
Industrial production methods for 4-Chloropyrrolo(2,3-d)pyrimidine-2’,3’-dideoxyribofuranoside often involve similar synthetic routes but are optimized for higher yields and purity. These methods may include the use of advanced techniques such as microwave-assisted synthesis to shorten reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloropyrrolo(2,3-d)pyrimidine-2’,3’-dideoxyribofuranoside undergoes various chemical reactions, including :
Electrophilic Substitution: Commonly involves nucleophilic aromatic substitution and Suzuki coupling reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Reagents: Phosphorus oxychloride, potassium osmate hydrate, sodium periodate.
Conditions: Reactions are typically carried out under controlled temperatures and in polar solvents to ensure high yields and purity.
Major Products
The major products formed from these reactions include various derivatives of 4-Chloropyrrolo(2,3-d)pyrimidine-2’,3’-dideoxyribofuranoside, which are used as intermediates in the synthesis of pharmaceutical compounds .
Scientific Research Applications
4-Chloropyrrolo(2,3-d)pyrimidine-2’,3’-dideoxyribofuranoside has significant applications in scientific research, particularly in medicinal chemistry :
Cancer Therapy: It serves as a scaffold for developing potent kinase inhibitors, which are crucial in cancer treatment.
Inflammatory Disorders: The compound is used in the development of treatments for inflammatory skin disorders like atopic dermatitis.
Pharmaceutical Intermediates: It is a key intermediate in the synthesis of various pharmaceutical compounds, including kinase inhibitors and other therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Chloropyrrolo(2,3-d)pyrimidine-2’,3’-dideoxyribofuranoside involves its interaction with specific molecular targets and pathways :
Molecular Targets: The compound targets kinase enzymes, which play a crucial role in cell signaling and regulation.
Pathways: It interferes with the JAK-STAT signaling pathway, leading to the inhibition of cell division and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
4-Chloropyrrolo(2,3-d)pyrimidine-2’,3’-dideoxyribofuranoside is unique due to its specific structure and reactivity :
Similar Compounds: Other compounds with similar structures include pyrrolo(2,3-d)pyrimidine derivatives such as 4-chloro-7H-pyrrolo(2,3-d)pyrimidine and 4-aminopyrrolo(2,3-d)pyrimidine.
Properties
CAS No. |
115899-34-8 |
|---|---|
Molecular Formula |
C11H12ClN3O2 |
Molecular Weight |
253.68 g/mol |
IUPAC Name |
[(2S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C11H12ClN3O2/c12-10-8-3-4-15(11(8)14-6-13-10)9-2-1-7(5-16)17-9/h3-4,6-7,9,16H,1-2,5H2/t7-,9+/m0/s1 |
InChI Key |
PEFXSWGFSSZAAZ-IONNQARKSA-N |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=CC3=C2N=CN=C3Cl |
Canonical SMILES |
C1CC(OC1CO)N2C=CC3=C2N=CN=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


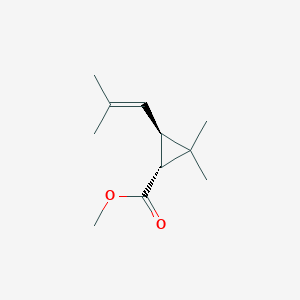

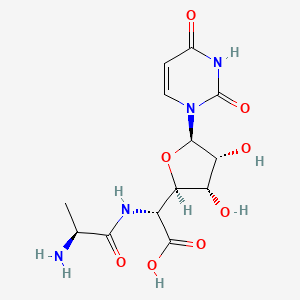

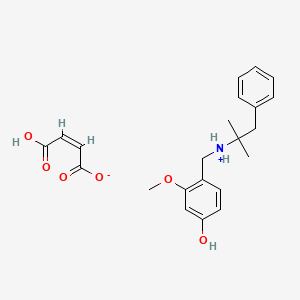

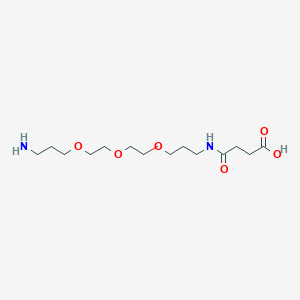
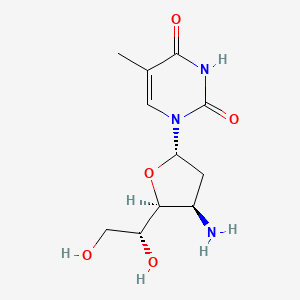
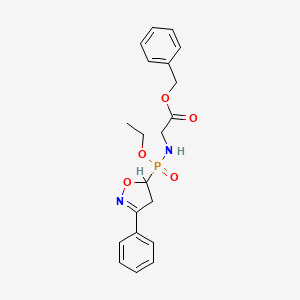

![N-(4-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12782590.png)
